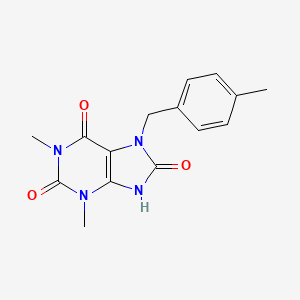

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-9H-purine-2,6,8-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-9-4-6-10(7-5-9)8-19-11-12(16-14(19)21)17(2)15(22)18(3)13(11)20/h4-7H,8H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRINLIITPJQNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(NC2=O)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476480-52-1 | |

| Record name | 8-HYDROXY-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and benzyl compounds. Common synthetic routes may involve:

Alkylation: Introduction of the benzyl group through alkylation reactions.

Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.

Methylation: Addition of methyl groups using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

Catalysts: Use of catalysts to speed up the reaction.

Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

Solvents: Organic solvents like methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Substituent Impact on ALDH Inhibition :

- The 8-piperidinyloxy substitution (e.g., compound in ) shows enhanced potency (IC₅₀ = 0.3 nM) compared to the target compound’s hydroxyl group, likely due to improved hydrophobic interactions with the ALDH1A1 active site.

- Bulky 8-substituents (e.g., pyridinyloxy groups in ) retain or modify biological activity but may reduce solubility.

Role of 7-Substituents :

- The 4-methylbenzyl group at the 7-position (target compound) is structurally analogous to the 3-methylbenzyl group in NCT-501 derivatives, which optimizes binding to ALDH isoforms .

- Substitution with longer alkyl chains (e.g., octyl in ) or heterocycles (e.g., triazolylmethoxy in ) alters pharmacokinetic properties but may reduce target affinity.

Synthetic Accessibility :

Research Findings and Data

Spectral and Analytical Data

NMR Characterization :

- The target compound’s ¹H-NMR is expected to show signals for the 4-methylbenzyl group (δ ~7.1–7.3 ppm for aromatic protons, δ ~2.3 ppm for methyl) and the purine core (δ ~3.3–3.6 ppm for N-methyl groups) .

- In contrast, the piperidinyloxy-substituted analog () displays additional peaks for the piperidine ring (δ ~1.6–2.2 ppm) and cyclopropanecarbonyl group (δ ~0.6–0.8 ppm).

LC-MS Profiles :

Biological Activity

8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structure is characterized by a purine core with various substituents that may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 8-Hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6-dione

- CAS Number : 476480-52-1

- Molecular Formula : C15H16N4O3

- Molecular Weight : 300.32 g/mol

The biological activity of 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in purine metabolism. This inhibition can alter cellular processes such as DNA synthesis and energy production.

- Receptor Binding : It may interact with receptors linked to signal transduction pathways, potentially modulating cellular responses to external stimuli.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases.

Anticancer Activity

Preliminary studies have suggested that 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may possess anticancer properties. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. It has been shown to enhance neuronal survival in models of neurodegeneration by mitigating the effects of neurotoxic agents.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated a reduction in oxidative stress markers in cultured cells treated with the compound compared to controls. |

| Anticancer Activity | In vitro studies showed a significant decrease in cell viability in cancer cell lines (e.g., MCF-7 and HeLa) at concentrations ranging from 10 to 50 µM. |

| Neuroprotection | In a model of Parkinson's disease, treatment with the compound improved motor function and reduced dopaminergic neuron loss. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 8-hydroxy-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position (e.g., introducing hydroxy groups) and alkylation at the 7-position (e.g., 4-methylbenzyl). Polar aprotic solvents (e.g., DCM, DMF) and catalysts like Dess–Martin periodinane (for oxidation) are critical for high yields. Temperature control (0–25°C) and reaction time optimization (2–5 hours) are essential to minimize side products. For example, oxidation of hydroxymethyl intermediates to aldehydes requires stoichiometric oxidants under inert conditions .

| Key Reaction Parameters |

|---|

| Solvent: DCM/DMF |

| Catalyst: Dess–Martin periodinane |

| Temperature: 0–25°C |

| Reaction Time: 2–5 hours |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, aromatic protons from the 4-methylbenzyl group appear at δ 7.20–7.03 ppm (multiplet), while methyl groups resonate at δ 3.36–3.20 ppm (singlets) .

- LC-MS : Retention times (e.g., tR = 3.30 min) and mass-to-charge ratios (e.g., m/z 279 [M+H]⁺) verify purity and molecular weight .

- FTIR : Peaks at 1697–1656 cm⁻¹ confirm carbonyl stretches, while 744 cm⁻¹ indicates C-Cl bonds in intermediates .

Q. What are the key chemical properties affecting its stability in experimental settings?

- Methodological Answer : Stability is pH- and temperature-dependent. Under physiological conditions (pH 7.4, 37°C), monitor degradation via HPLC for hydrolytic byproducts. Use lyophilization for long-term storage. Polar substituents (e.g., hydroxy groups) enhance solubility but may reduce membrane permeability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for modifying substituents on the purine core?

- Methodological Answer : Systematically vary substituents at positions 7 and 8. For example:

-

Position 7 : Replace 4-methylbenzyl with phenethyl or morpholinyl groups to assess steric/electronic effects on receptor binding .

-

Position 8 : Substitute hydroxy with thio/hydrazine groups to modulate electron density. Use virtual screening (e.g., ChemAxon’s Chemicalize.org ) to predict logP, PSA, and drug-likeness .

Substituent Modifications Biological Impact 7-(3-Methylbenzyl) Enhanced lipophilicity 8-Cyclopropanecarbonyl Improved target selectivity

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize:

- Cell Models : Compare primary vs. immortalized cells (e.g., adenosine receptor responses vary by cell type).

- Concentration Ranges : Dose-response curves (e.g., 1–100 µM) clarify efficacy vs. toxicity thresholds.

- Control Compounds : Use theophylline or xanthine derivatives as benchmarks .

Q. What computational strategies predict biological targets and off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (A1, A2A). Focus on hydrogen bonding with purine’s carbonyl groups.

- QSAR Models : Train datasets on purine derivatives with known IC₅₀ values to predict inhibitory activity .

Q. How to evaluate degradation pathways under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Use 0.1M HCl/NaOH at 40°C for 24 hours, followed by LC-MS to identify cleavage products (e.g., demethylation at N-3).

- Oxidative stress : Expose to 3% H₂O₂; monitor sulfoxide formation at sulfur-containing substituents .

Q. What experimental strategies enhance aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the hydroxy group for pH-dependent release.

- Co-solvents : Use cyclodextrins or PEG-400 in vitro; optimize ratios via phase solubility diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.